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molecular formula C17H17NO B8669630 1-Benzyl-2-ethyl-1H-indol-4-OL

1-Benzyl-2-ethyl-1H-indol-4-OL

Cat. No. B8669630
M. Wt: 251.32 g/mol
InChI Key: NOJRMCOLPORPBZ-UHFFFAOYSA-N
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Patent
US05733923

Procedure details

By the method used in Example 1, Part D, 3.1 g 11.7 mmol of 2ethyl-4-methoxy-1-(phenylmethyl)-1H-indole was O-demethylated by treating it with 48.6 mL of 1M BBr3 /CH2Cl2 to give a material that was chromatographed on silica gel (eluted with 20% EtOAc/hexane) to give 1.58 g (54% yield) of 2-ethyl-4-hydroxy-1-(phenylmethyl)-1H-indole, mp, 86°-90° C.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
BBr3 CH2Cl2
Quantity
48.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:5]2[C:10]([CH:11]=1)=[C:9]([O:12]C)[CH:8]=[CH:7][CH:6]=2)[CH3:2].B(Br)(Br)Br.C(Cl)Cl>>[CH2:1]([C:3]1[N:4]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:5]2[C:10]([CH:11]=1)=[C:9]([OH:12])[CH:8]=[CH:7][CH:6]=2)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)C=1N(C2=CC=CC(=C2C1)OC)CC1=CC=CC=C1
Step Two
Name
BBr3 CH2Cl2
Quantity
48.6 mL
Type
reactant
Smiles
B(Br)(Br)Br.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a material that
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (eluted with 20% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N(C2=CC=CC(=C2C1)O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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